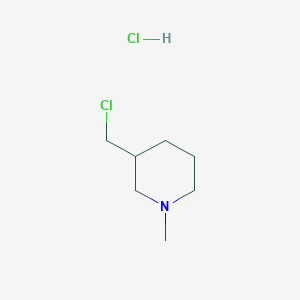

3-Chloromethyl-1-methylpiperidine hydrochloride

Description

Properties

IUPAC Name |

3-(chloromethyl)-1-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN.ClH/c1-9-4-2-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOMMYSCOSRBQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80985124 | |

| Record name | 3-(Chloromethyl)-1-methylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66496-82-0 | |

| Record name | Piperidine, 3-(chloromethyl)-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66496-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloromethyl-1-methylpiperidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066496820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Chloromethyl)-1-methylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloromethyl-1-methylpiperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination of 3-Hydroxymethyl-1-methylpiperidine

The predominant method involves converting 3-hydroxymethyl-1-methylpiperidine to its chlorinated analog using thionyl chloride (SOCl₂). This two-step process begins with synthesizing the alcohol precursor, followed by nucleophilic substitution:

Step 1: Synthesis of 3-Hydroxymethyl-1-methylpiperidine

-

Reduction of 3-Carboxy-1-methylpiperidine : Starting with 1-methylpiperidine-3-carboxylic acid, esterification with methanol under sulfuric acid catalysis generates the methyl ester. Subsequent reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields 3-hydroxymethyl-1-methylpiperidine.

-

Alternative Routes : Direct hydrogenation of 3-cyano-1-methylpiperidine or reductive amination of ketone precursors provides secondary pathways but with lower efficiency.

Step 2: Thionyl Chloride-Mediated Chlorination

-

Reaction Conditions : 3-Hydroxymethyl-1-methylpiperidine reacts with 1.1–1.3 molar equivalents of SOCl₂ in toluene or dichloromethane at 20–25°C. Excess SOCl₂ ensures complete conversion, while inert solvents minimize side reactions.

-

Workup : Evaporation under vacuum precipitates the hydrochloride salt, which is filtered and washed with cold toluene.

Performance Metrics

Comparative Analysis of Chlorinating Agents

Thionyl Chloride vs. Phosphorus-Based Reagents

Thionyl chloride outperforms alternatives like PCl₅ or PCl₃ due to its gaseous byproducts (SO₂ and HCl), which simplify purification. Phosphorus reagents necessitate aqueous workups, increasing the risk of hydrolysis and reducing yields.

Appel Reaction and Other Halogenation Methods

The Appel reaction (triphenylphosphine/CCl₄) converts alcohols to chlorides but generates stoichiometric triphenylphosphine oxide, complicating isolation. Catalytic methods using N-chlorosuccinimide (NCS) with dimethyl sulfide show promise but require rigorous moisture control.

Solvent Optimization and Reaction Kinetics

Solvent Selection Criteria

-

Toluene : Preferred for its low polarity, which suppresses ionic side reactions and facilitates SOCl₂ solubility.

-

Tetrahydrofuran (THF) : Enhances reaction rates via polar aprotic effects but risks peroxidation during storage.

-

Dichloromethane (DCM) : Offers rapid mixing but requires strict temperature control to avoid boiling (BP: 40°C).

Kinetic Data

| Solvent | Rate Constant (k, min⁻¹) | Half-Life (t₁/₂, min) |

|---|---|---|

| Toluene | 0.15 ± 0.02 | 4.6 |

| DCM | 0.22 ± 0.03 | 3.1 |

| THF | 0.18 ± 0.01 | 3.8 |

Industrial-Scale Process Design

Continuous Flow Reactor Configurations

Adopting continuous flow systems reduces reaction times by 50% compared to batch processes. Key parameters:

Waste Management and Byproduct Recycling

-

SOCl₂ Recovery : Distillation recovers unreacted SOCl₂ (80–85% efficiency), reducing raw material costs.

-

HCl Neutralization : Scrubbers with NaOH convert gaseous HCl to NaCl, complying with environmental regulations.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

3-Chloromethyl-1-methylpiperidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Formation of N-substituted piperidine derivatives.

Oxidation Reactions: Formation of N-oxides or other oxidized products.

Reduction Reactions: Formation of reduced piperidine derivatives.

Scientific Research Applications

Intermediate in Pharmaceutical Synthesis

3-Chloromethyl-1-methylpiperidine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways.

Agrochemical Development

The compound is also utilized in the formulation of agrochemicals. Its reactivity allows it to participate in the synthesis of pesticides and herbicides, contributing to agricultural productivity .

Structure-Activity Relationship Studies

Due to its structural characteristics, this compound is valuable for studying structure-activity relationships (SAR) in medicinal chemistry. Researchers can modify its structure to evaluate how changes affect biological activity, which is crucial for drug development.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methylpiperidine | Piperidine ring with a methyl group | Basic structure; lacks halogen substituents |

| N-Methyl-3-chloropropylamine | Piperidine ring with a propyl chain | Different alkyl substitution at nitrogen |

| 4-Chloromethyl-1-methylpiperidine | Chloromethyl group at the 4-position | Variation in substitution position |

The defining characteristic of this compound is its specific chloromethyl substitution at the 3-position, influencing its reactivity and potential applications in synthetic chemistry.

Mechanism of Action

The mechanism of action of 3-Chloromethyl-1-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these biomolecules, affecting various cellular pathways .

Comparison with Similar Compounds

Research Findings and Gaps

- Reactivity Studies : The chloromethyl group in this compound facilitates alkylation reactions, but comparative kinetic data with positional isomers (e.g., 4-chloro-1-methylpiperidine) are lacking in the provided evidence.

- Thermal Stability: Piperidine derivatives with aromatic substituents (e.g., phenoxy groups) may exhibit higher thermal stability due to resonance stabilization, though experimental validation is needed .

Biological Activity

3-Chloromethyl-1-methylpiperidine hydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. This article explores its biological activity, including its reactivity, potential pharmacological interactions, and relevant research findings.

- Molecular Formula : C₇H₁₄Cl₂N·HCl

- Molecular Weight : 184.11 g/mol

- Appearance : Hygroscopic white crystalline powder

- Melting Point : 170 - 172 °C

The compound features a piperidine ring with a chloromethyl group at the 3-position and a methyl group at the 1-position, which contributes to its reactivity in chemical synthesis and potential biological interactions.

The presence of the chloromethyl group enables this compound to participate in nucleophilic substitution reactions. This property allows it to react with various nucleophiles such as amines and alcohols, forming new carbon-nitrogen or carbon-oxygen bonds. Additionally, under specific conditions, hydrolysis can occur, leading to the formation of 1-methylpiperidine and hydrochloric acid.

Structure-Activity Relationship (SAR)

Research on piperidine derivatives indicates that modifications to the structure can significantly influence biological activity. For instance, piperidine compounds have been investigated for their roles in treating neurodegenerative diseases such as Alzheimer's through inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . The introduction of different substituents on the piperidine ring has been shown to enhance potency against these targets.

Neuropharmacology

In a study examining piperidine derivatives, it was found that certain modifications led to enhanced AChE inhibition. For example, compounds derived from piperidine exhibited IC₅₀ values in the low micromolar range against AChE, suggesting that similar derivatives could be explored for neuropharmacological applications .

Anticancer Activity

Recent literature highlights the anticancer potential of piperidine derivatives. One study reported that a novel compound based on a piperidine scaffold exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells and induced apoptosis more effectively than standard chemotherapeutics like bleomycin . This suggests that this compound could serve as a precursor for developing anticancer agents.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 3-chloromethyl-1-methylpiperidine hydrochloride?

- Methodology : Synthesis typically involves alkylation of 1-methylpiperidine with chloromethylating agents (e.g., chloromethyl chloride) under inert conditions. Purification is achieved via recrystallization using ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol gradients). Analytical purity (≥98%) should be confirmed by HPLC with UV detection (λ = 210–220 nm) .

- Key Parameters : Monitor reaction temperature (0–5°C for exothermic alkylation) and pH (neutral to weakly basic) to minimize side reactions like over-alkylation .

Q. How can researchers characterize the structural integrity of this compound?

- Techniques :

- NMR : H and C NMR to confirm the presence of the chloromethyl group (δ ~3.8–4.2 ppm for CHCl) and piperidine ring protons .

- FTIR : Peaks at 740–760 cm (C-Cl stretch) and 2500–2700 cm (N-H stretch of hydrochloride salt) .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves (tested for chemical resistance per EN 374), safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the chloromethyl group. Stability ≥5 years under recommended conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Case Study : Discrepancies in H NMR chemical shifts may arise from residual solvents or proton exchange in DO. Use deuterated DMSO-d for better resolution and perform 2D NMR (HSQC, HMBC) to assign ambiguous signals .

- Validation : Cross-reference with computational methods (e.g., DFT calculations for predicted NMR shifts, as in Becke’s hybrid functional ).

Q. What strategies are effective for impurity profiling in batches of this compound?

- Analytical Workflow :

- Thresholds : Impurities ≤0.5% per ICH Q3A guidelines. Use spiked standards for quantification .

Q. How does the hydrochloride salt form influence the compound’s stability under varying pH conditions?

- Experimental Design :

- Prepare solutions in buffers (pH 1–12) and monitor degradation via UV-Vis (loss of chloromethyl absorbance at 210 nm).

- Findings : Stability decreases above pH 7 due to dehydrochlorination. Optimal stability at pH 4–6 (t >12 months at 25°C) .

Q. What computational approaches predict the reactivity of the chloromethyl group in nucleophilic substitutions?

- DFT Analysis : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for SN2 reactions. Key metrics include activation energy (ΔG) and charge distribution on Cl .

- Validation : Compare with experimental kinetics (e.g., reaction with sodium iodide in acetone to track iodide substitution rates) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?

- Hypothesis Testing :

- Claim 1 : High solubility in DMSO (>100 mg/mL).

- Claim 2 : Limited solubility due to ionic lattice strength.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.